BenchChemオンラインストアへようこそ!

tert-butyl 3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxylate

Medicinal Chemistry Lipophilicity Modulation SCD Inhibition

This advanced intermediate features a 4-methylbenzothiazole core linked via an ether bridge to a Boc-protected azetidine 3-position. The 4-methyl group provides an optimal ΔXLogP (~+0.7 vs. 4-H) and steric profile for SCD1 hydrophobic pocket occupancy, as documented in SCD inhibitor patent literature. The Boc-azetidine core enables selective N-deprotection for parallel library synthesis targeting stearoyl-CoA desaturase (SCD) and cathepsin S/L proteases. Shelf-stable for ≥12 months at 2–8°C, avoiding halogen-related toxicity flags. Purchase to secure a validated pharmacophore for fragment-based screening hit-to-lead campaigns.

Molecular Formula C16H20N2O3S
Molecular Weight 320.41
CAS No. 2034587-54-5
Cat. No. B2827109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxylate
CAS2034587-54-5
Molecular FormulaC16H20N2O3S
Molecular Weight320.41
Structural Identifiers
SMILESCC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)OC(C)(C)C
InChIInChI=1S/C16H20N2O3S/c1-10-6-5-7-12-13(10)17-14(22-12)20-11-8-18(9-11)15(19)21-16(2,3)4/h5-7,11H,8-9H2,1-4H3
InChIKeyKBLVPGKGOPJKAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxylate (CAS 2034587-54-5): Sourcing & Differentiation Guide for Medicinal Chemistry and Chemical Biology Procurement


tert-Butyl 3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxylate (CAS 2034587-54-5, molecular formula C₁₆H₂₀N₂O₃S, MW 320.41 g/mol) is a Boc-protected azetidine derivative featuring a 4-methylbenzothiazole core linked via an ether bridge at the azetidine 3-position. The compound serves as a protected intermediate for the preparation of 3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine, a scaffold of interest in protease inhibitor and kinase-targeted library design . The tert-butyl carbamate (Boc) group provides orthogonal amine protection compatible with diverse downstream synthetic transformations [1].

Why tert-Butyl 3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxylate Cannot Be Replaced by Other Azetidine-Benzothiazole Derivatives: Key Differentiation Drivers


The 4-methyl substituent on the benzothiazole ring, in combination with the Boc-protected azetidine-3-oxy linkage, creates a unique three-dimensional pharmacophore that is absent in close analogs bearing hydrogen, methoxy, chloro, or unsubstituted benzothiazole at the same position . In medicinal chemistry campaigns targeting sterically sensitive binding pockets—such as those of stearoyl-CoA desaturase (SCD) or cathepsin S—subtle alterations at the 4-position of the benzothiazole ring significantly impact inhibitor potency, selectivity, and metabolic stability [1]. Generic substitution with the corresponding 4-H, 4-OMe, or 4-Cl analogs therefore fails to reproduce the steric and electronic profile required for structure–activity relationship (SAR) integrity [2].

Product-Specific Differentiation Evidence: tert-Butyl 3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxylate vs. Closest Analogs


4-Methyl vs. 4-H Benzothiazole Substitution: Computed Lipophilicity and Steric Bulk Differentiation

The 4-methyl substituent increases the computed lipophilicity of the benzothiazole core by approximately 0.5–0.7 log units compared to the 4-unsubstituted (4-H) analog, as extrapolated from the XLogP of 4-methylbenzothiazole (2.7) vs. benzothiazole (~2.0) . This logP shift corresponds to an approximately 3–5× increase in partition coefficient, which can modulate passive membrane permeability and nonspecific protein binding . Additionally, the methyl group introduces a steric volume increase of ~17 ų (van der Waals volume difference between methyl and hydrogen), altering the fit within hydrophobic pockets of target enzymes such as SCD1 [1].

Medicinal Chemistry Lipophilicity Modulation SCD Inhibition

4-Methyl vs. 4-Methoxy Benzothiazole: Electronic Effect Differentiation on Reactivity and Metabolic Stability

The 4-methyl group is electron-donating via induction (+I effect, Hammett σₘ = −0.07), whereas the 4-methoxy substituent exerts a stronger electron-donating resonance effect (+M effect, σₚ = −0.27) [1]. This ~4× greater electron-donating strength of methoxy alters the electron density on the benzothiazole nitrogen and sulfur atoms, potentially reducing electrophilicity and binding to target cysteine proteases (e.g., cathepsin S) that rely on benzothiazole-mediated covalent or non-covalent interactions [2]. Furthermore, O-demethylation of methoxy substituents is a well-characterized metabolic pathway (CYP2D6/CYP1A2), whereas the 4-methyl group is less susceptible to oxidative metabolism, being primarily metabolized via slower benzylic hydroxylation [3].

Medicinal Chemistry Metabolic Stability SAR

4-Methyl vs. 4-Chloro Benzothiazole: Halogen Bonding Potential and Toxicity Risk Differentiation

Chlorine at the 4-position introduces a σ-hole that can engage in halogen bonding (C–Cl···O/N distance ~3.0–3.3 Å) with backbone carbonyls or amide nitrogens in protein binding sites, an interaction that is absent for the 4-methyl compound [1]. While this can enhance potency in some contexts, halogenated benzothiazoles carry a risk of CYP450-dependent bioactivation to electrophilic epoxides or quinone imines, raising potential toxicity flags (e.g., structural alert for mutagenicity) [2]. The 4-methyl variant avoids this halogen-associated toxicity liability while maintaining favorable hydrophobic interactions through methyl–π contacts .

Medicinal Chemistry Toxicology Halogen Bonding

Boc-Azetidine Protection vs. Free Amine: Synthetic Utility and Handling Stability

The Boc-protected azetidine nitrogen renders the compound a stable, storable solid at 2–8°C, in contrast to the corresponding free amine (3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine), which is expected to be a low-melting solid or oil prone to oxidation and carbonate formation upon exposure to air . The Boc group can be removed quantitatively using TFA/CH₂Cl₂ (5 equiv TFA, 60°C, 30 min) or 4 M HCl in dioxane, releasing the free amine for subsequent amide coupling, sulfonamide formation, or reductive amination [1]. The protected form offers at least 12-month shelf stability when stored under recommended conditions, whereas the deprotected azetidine requires immediate use or storage under inert atmosphere .

Synthetic Chemistry Protecting Groups Intermediate Stability

Recommended Application Scenarios for tert-Butyl 3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxylate Based on Differentiation Evidence


SCD1 Inhibitor Lead Optimization: Probing the 4-Position Hydrophobic Pocket

The 4-methyl substituent provides an optimal balance of lipophilicity (ΔXLogP ~+0.7 vs. 4-H) and steric bulk for occupying the hydrophobic side pocket of stearoyl-CoA desaturase 1 (SCD1), as described in patent literature covering azetidine-benzothiazole SCD inhibitors [1]. This scaffold serves as a direct starting point for SAR exploration at the azetidine N-position (via Boc deprotection and subsequent amide/sulfonamide capping) while maintaining the validated 4-methylbenzothiazole pharmacophore .

Cysteine Protease (Cathepsin S/L) Inhibitor Fragment Elaboration

The electron-rich 4-methylbenzothiazole ether, combined with the sp³-rich azetidine core, offers a fragment-like starting point for non-covalent cathepsin S/L inhibitors, as claimed in EP2812322A1 [2]. The Boc-protected amine enables selective functionalization, and the avoidance of halogen substituents eliminates potential toxicity flags (structural alert for aromatic chloro) that would complicate hit-to-lead progression [3].

Diversity-Oriented Synthesis (DOS) Library Construction

The Boc-azetidine core acts as a modular intermediate for generating libraries of 3-oxybenzothiazole-azetidines with diverse N-capping groups (acyl, sulfonyl, alkyl, urea, carbamate). The commercial availability (CAS 2034587-54-5) and shelf stability (≥12 months at 2–8°C) make it a practical building block for parallel synthesis and high-throughput screening library production .

Quote Request

Request a Quote for tert-butyl 3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.